molecular formula C12H17N B175440 4-Méthyl-4-phénylpiperidine CAS No. 160132-91-2

4-Méthyl-4-phénylpiperidine

Numéro de catalogue: B175440
Numéro CAS: 160132-91-2
Poids moléculaire: 175.27 g/mol
Clé InChI: WMZXPOYYJULZMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl-4-phenylpiperidine is a chemical compound that features a piperidine ring substituted with a methyl group and a phenyl group Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Applications De Recherche Scientifique

4-Methyl-4-phenylpiperidine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

4-Methyl-4-phenylpiperidine is a derivative of the phenylpiperidine class of compounds . The primary targets of this class of compounds are opioid receptors, particularly the mu-opioid receptor . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to them and acting as an agonist . This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission . The result is a decrease in the perception of pain .

Biochemical Pathways

The activation of opioid receptors by 4-Methyl-4-phenylpiperidine affects several biochemical pathways. Primarily, it inhibits the release of neurotransmitters such as substance P, which is involved in pain transmission . This leads to a decrease in the transmission of pain signals, thereby producing analgesic effects .

Pharmacokinetics

The pharmacokinetic properties of 4-Methyl-4-phenylpiperidine are similar to those of other phenylpiperidine derivatives. It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, and CYP2C19 . The compound’s bioavailability is 50–60% when taken orally, and this increases to 80–90% in cases of hepatic impairment . The compound is primarily excreted through the kidneys .

Result of Action

The molecular and cellular effects of 4-Methyl-4-phenylpiperidine’s action primarily involve the reduction of pain signal transmission. By binding to and activating opioid receptors, the compound inhibits the release of neurotransmitters involved in pain transmission . This results in analgesic effects, reducing the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-4-phenylpiperidine. Factors such as pH can affect the compound’s stability and solubility, potentially impacting its bioavailability . Additionally, individual factors such as the presence of liver disease can affect the compound’s metabolism and, consequently, its efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methyl-4-phenylpiperidine can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form the piperidine ring . Another method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods: In industrial settings, the synthesis of 4-Methyl-4-phenylpiperidine often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-4-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various piperidine derivatives.

Comparaison Avec Des Composés Similaires

4-Methyl-4-phenylpiperidine can be compared with other similar compounds, such as:

Conclusion

4-Methyl-4-phenylpiperidine is a versatile compound with significant importance in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and interact with different molecular targets, making it a valuable subject of scientific research.

Activité Biologique

4-Methyl-4-phenylpiperidine (4-MPP) is a compound belonging to the piperidine class, which has garnered attention due to its diverse biological activities. This article aims to consolidate findings from various studies regarding the pharmacological properties, mechanisms of action, and potential therapeutic applications of 4-MPP.

Chemical Structure and Properties

4-MPP is characterized by a piperidine ring substituted with a methyl group at the 4-position and a phenyl group at the same position. This unique structure contributes to its pharmacological profile, influencing its interaction with various biological targets.

1. Receptor Interactions

4-MPP has been investigated for its interactions with several receptor types, particularly:

  • Alpha-1 Adrenoceptors : Research indicates that 4-MPP exhibits selective antagonistic activity towards alpha-1A adrenoceptors, showing significant binding affinity (K(i) < 1 nM) while being largely inactive at the mu-opioid receptor (IC(50) > 30 µM) .
  • Sigma Receptors : Studies have demonstrated that derivatives of 4-phenylpiperidine, including 4-MPP, show high affinity for sigma receptors, which are implicated in various neurological processes .

2. Antimicrobial Activity

Recent investigations have highlighted the compound's potential against Mycobacterium tuberculosis . In a high-throughput screening of chemical libraries, 4-MPP analogs demonstrated promising anti-tubercular activity with MIC values ranging from 6.3 to 23 µM . The mechanism appears to involve targeting the MmpL3 protein, essential for bacterial viability.

Structure-Activity Relationship (SAR)

The biological activity of 4-MPP can be significantly influenced by structural modifications. A series of analogs were synthesized to explore their activity against M. tuberculosis and other targets:

  • Modifications at the 4-position of the piperidine ring were crucial in enhancing antimicrobial properties while maintaining favorable physicochemical characteristics .
  • A notable finding was that certain substitutions improved both potency and selectivity against MmpL3 without compromising solubility .

Case Study 1: Antitubercular Screening

A study involving a library of approximately 100,000 compounds identified several active analogs of 4-MPP against M. tuberculosis. The most promising analogs were subjected to SAR studies that revealed specific substitutions that enhanced their efficacy while minimizing toxicity .

Case Study 2: Receptor Binding Affinity

In another study focusing on receptor interactions, compounds derived from 4-MPP were evaluated for their binding affinity to various receptors. The results indicated that modifications aimed at increasing hydrophilicity led to improved binding profiles without significant loss of receptor selectivity .

Data Summary

The following table summarizes key findings related to the biological activity of 4-Methyl-4-phenylpiperidine:

Activity Target IC50/MIC Notes
Alpha-1 Adrenoceptor AntagonismAlpha-1A AdrenoceptorK(i) < 1 nMSelective antagonist; inactive at mu-opioid receptor
Antitubercular ActivityMycobacterium tuberculosisMIC: 6.3 - 23 µMTargets MmpL3 protein
Sigma Receptor BindingSigma receptorsKi values variableHigh affinity for sigma receptors

Propriétés

IUPAC Name

4-methyl-4-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZXPOYYJULZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388527
Record name 4-methyl-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160132-91-2
Record name 4-methyl-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-4-phenylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Freshly prepared methanolic formic acid solution (4.4% by weight, 70 mL) was added to 1-benzyl-4-methyl-4-phenylpiperidine (3.23 g, 12.2 mmol, 1.00 equiv). To the resulting solution was added palladium on carbon (10% Pd, 2.00 g). The mixture was stirred at room temperature for 24 hours. The solid was filtered out and washed with MeOH (30 mL), H2O (15 mL), CH2Cl2 (30 mL) and MeOH (15 mL). The combined filtrate and washings were concentrated, and the residue was dissolved in CH2Cl2 (50 mL) and H2O (10 mL). The aqueous phase was adjusted to pH 11 by addition of 1N aqueous NaOH. The organic phase was separated, dried over MgSO4 and concentrated. The residual oil was purified by flash chromatography (SiO2, CHCl3—MeOH—NH3 (2.0M in MeOH) 100:4:0 to 100:20:10) to afford 1.20 g of 1-benzyl-4-methyl-4-phenylpiperidine and 1.10 g (51%, 82% based on unrecovered starting material) of 4-methyl-4-phenylpiperidine, which was characterized spectroscopically.
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled suspension of 10% Pd-C (0.5 g) in 10 mL methanol was added a solution of 1-benzyl-4-methyl-4-phenylpiperidine (4.5 g, 17.0 mmol) in 40 mL of methanol and the resulting suspension was hydrogenated in a Parr bomb under 250 psi of hydrogen for two days. The suspension was filtered through a pad of celite and the solvent was removed from the filtrate to obtain 4-methyl-4-phenylpiperidine as a yellow solid (3.3 g, 99% yield).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-4-phenylpiperidine
Reactant of Route 2
4-Methyl-4-phenylpiperidine
Reactant of Route 3
4-Methyl-4-phenylpiperidine
Reactant of Route 4
4-Methyl-4-phenylpiperidine
Reactant of Route 5
4-Methyl-4-phenylpiperidine
Reactant of Route 6
4-Methyl-4-phenylpiperidine
Customer
Q & A

Q1: Why is 4-Methyl-4-phenylpiperidine of interest in the development of α1a adrenoceptor antagonists?

A1: The research focuses on developing selective α1a adrenoceptor antagonists, which are of interest for treating conditions like benign prostatic hyperplasia. The initial lead compound (1a) showed promising α1a antagonist activity but was metabolized into 4-methoxycarbonyl-4-phenylpiperidine, a μ-opioid agonist []. This opioid activity is undesirable. The study investigated replacing the 4-methoxycarbonyl-4-phenylpiperidine moiety to eliminate this unwanted side effect.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.